Product packaging for Gabazine Ethyl Ester(Cat. No.:CAS No. 763886-63-1)

Gabazine Ethyl Ester

Cat. No.: B564770
CAS No.: 763886-63-1
M. Wt: 315.373
InChI Key: QEMMLRVUEGGDAH-UHFFFAOYSA-N
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Description

Gabazine Ethyl Ester is a research chemical designed for neuroscientific studies, acting as a potent and selective antagonist at the GABAA receptor. It functions by competitively binding to the GABA recognition site on the receptor, thereby reversibly inhibiting chloride ion flux and reducing neuronal hyperpolarization . This mechanism is particularly useful for distinguishing between phasic (synaptic) and tonic (extrasynaptic) inhibition in neuronal circuits, as phasic inhibition is highly sensitive to this class of antagonist . Researchers utilize this compound in vitro to probe the fundamental mechanisms of inhibitory neurotransmission, study the balance of excitation and inhibition in brain networks, and investigate the role of GABAA receptors in various neurological disorders . The ethyl ester moiety may be explored as a potential strategy to modify the compound's lipophilicity and cell membrane permeability. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N3O3 B564770 Gabazine Ethyl Ester CAS No. 763886-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMLRVUEGGDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675621
Record name Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763886-63-1
Record name Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization of Gabazine Ethyl Ester and Analogues for Research

Chemical Synthesis Pathways for Gabazine (B1674388) and its Ethyl Ester Precursors

The preparation of Gabazine and its analogues typically begins with the assembly of the pyridazine (B1198779) core, followed by the introduction and modification of functional groups. The ethyl ester form is usually synthesized from a precursor bearing a carboxylic acid moiety.

Multi-Step Synthetic Approaches for Pyridazine-Based Scaffolds

The construction of the pyridazine ring system, a six-membered heterocycle with adjacent nitrogen atoms, is fundamental to Gabazine synthesis. Multi-step synthetic routes often start with acyclic precursors that undergo cyclization reactions, commonly involving hydrazine (B178648) or its derivatives, to form the pyridazine core. Subsequent functionalization steps, such as amination, Suzuki coupling, and alkylation, are employed to introduce specific substituents required for biological activity researchgate.netsemanticscholar.orgacs.org. The synthesis of Gabazine (SR-95531) has been efficiently achieved through a four-step sequence, highlighting the utility of sequential functionalization of pyridazine frameworks researchgate.netsemanticscholar.orgacs.org. These pathways are designed to ensure regioselectivity and optimize yields, which are crucial for obtaining complex heterocyclic structures africanjournalofbiomedicalresearch.commdpi.com.

Microwave-Enhanced Synthetic Methodologies for Gabazine Architectures

Table 1: Illustrative Multi-Step Synthesis of Gabazine (SR-95531) Using Microwave Enhancement

StepTransformationKey Reagents/ConditionsOutcome/Yield (Typical)Citation
1Pyridazine Scaffold Formation/FunctionalizationSequential Amination/Suzuki CouplingIntermediate Pyridazine researchgate.netsemanticscholar.org
2Further Functionalization (e.g., Alkylation)Specific Alkylating AgentsFunctionalized Pyridazine researchgate.netsemanticscholar.org
3Introduction of Carboxylic Acid MoietyVarious synthetic routesGabazine Precursor researchgate.netsemanticscholar.org
4Final Conversion/PurificationN/AGabazine (SR-95531) researchgate.netsemanticscholar.org

Note: This table provides a generalized overview of synthetic steps based on reported methodologies and may not encompass every specific intermediate or reagent.

Derivatization of Carboxylic Acid Moieties to Ethyl Esters in GABAA Receptor Ligands

The conversion of carboxylic acid functionalities to ethyl esters is a common and effective strategy in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates, including ligands designed to interact with the GABAA receptor.

Esterification Reactions for Modulating Compound Properties in Research

Esterification of carboxylic acids to form ethyl esters is a widely used method to enhance a compound's lipophilicity researchgate.net. Increased lipophilicity is often crucial for improving a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is particularly important for GABAA receptor ligands acting within the central nervous system researchgate.netacs.org. Furthermore, ethyl esters can serve as prodrugs; they are often more stable in certain physiological environments and can be cleaved by endogenous esterase enzymes in vivo to release the active carboxylic acid form. This prodrug strategy can lead to improved bioavailability and sustained therapeutic effects acs.orgnovapublishers.comscispace.com. The selection of an ethyl ester is frequently based on achieving an optimal balance between lipophilicity enhancement and efficient enzymatic cleavage acs.org.

Table 2: Benefits of Ester Prodrugs in Modulating Compound Properties

Property ModulatedMechanism/RationaleRelevant Citations
LipophilicityMasking of the polar carboxylic acid group increases solubility in lipid bilayers, aiding membrane penetration. researchgate.net
PermeabilityEnhanced lipophilicity facilitates passage across biological membranes, including the blood-brain barrier. researchgate.netacs.org
BioavailabilityThe prodrug form can exhibit greater stability during absorption or transit, leading to higher systemic drug concentration. acs.orgnovapublishers.comscispace.com
Controlled ReleaseEnzymatic or chemical cleavage of the ester bond in vivo releases the active drug over time. researchgate.netacs.orgnovapublishers.com
SolubilityWhile often increasing lipophilicity, specific ester designs can also be tailored to improve aqueous solubility. nih.gov

Consideration of Synthetic Accessibility in Ethyl Ester Derivative Design

When designing ethyl ester derivatives of GABAA receptor ligands, synthetic accessibility is a paramount consideration. The objective is to develop efficient and robust synthetic routes that enable the preparation of these compounds in good yields and high purity, suitable for extensive research. Esterification reactions, such as Fischer esterification (acid-catalyzed reaction with ethanol) or methods employing coupling agents, are standard techniques researchgate.netnih.gov. The ease of synthesis, availability of reagents, reaction efficiency, and the simplicity of purifying the desired ester are critical factors that influence the feasibility of a chosen synthetic strategy. Developing accessible synthetic routes ensures that a broad spectrum of analogues can be synthesized and evaluated, thereby accelerating research efforts researchgate.netsemanticscholar.orgresearchgate.netnih.govuni-regensburg.de. Furthermore, metal-free oxidative esterification methods provide greener alternatives for ester synthesis researchgate.netnih.gov.

Synthesis of Novel Photoactivatable and Photoswitchable GABAA Receptor Ligands Incorporating Ethyl Ester Groups

The development of photoactivatable and photoswitchable ligands for GABAA receptors represents a significant advancement in neuropharmacology, enabling precise spatial and temporal control over receptor modulation. These sophisticated tools are invaluable for dissecting complex neuronal circuitry and elucidating receptor function.

Photoactivatable ligands are designed to be inactive until exposed to specific wavelengths of light, which triggers a chemical transformation to release the active molecule. Photoswitchable ligands, often incorporating photochromic moieties such as azobenzenes, can undergo reversible conformational changes upon light irradiation, thereby altering their interaction with the target receptor. Research efforts have focused on synthesizing such ligands, including modifications of established GABAA receptor antagonists like Gabazine itself, to incorporate photo-responsive elements uni-regensburg.deucl.ac.uk.

The ethyl ester group can be strategically integrated into these photo-responsive GABAA receptor ligands. It may function as a chemical handle for attaching photo-switchable moieties or could be an integral part of the core structure modified to enhance pharmacokinetic properties, as previously discussed. For instance, a photocleavable linker terminating in an ethyl ester could be employed to tether a photo-switchable unit to a GABAA receptor-targeting scaffold. The synthesis of these complex molecules necessitates careful integration of the photo-responsive element, the GABAA receptor binding motif, and the ethyl ester functionality, ensuring compatibility across multiple synthetic steps uni-regensburg.deucl.ac.uk.

Design and Synthesis of Photoaffinity-Labelled Gabazine Analogues

Photoaffinity labeling is a powerful technique that utilizes molecules containing a photo-reactive group. Upon irradiation with light of an appropriate wavelength, this group becomes highly reactive, forming a covalent bond with nearby biomolecules, typically the target protein. This process allows for the identification of ligand-binding sites and the study of receptor-ligand interactions. Gabazine analogues have been synthesized to incorporate various photoaffinity labels, aiming to covalently capture and map the GABAA receptor's orthosteric binding site.

The design strategy often involves modifying the gabazine structure to append photo-reactive moieties such as benzophenones, aryl azides, or aryl diazirines ucl.ac.ukucl.ac.uknih.gov. These modifications aim to retain the high affinity and specificity of gabazine for the GABAA receptor while introducing the capability for photo-crosslinking. For instance, research has explored integrating benzophenone (B1666685) groups onto the gabazine scaffold to create probes capable of photochemically blocking receptor function ucl.ac.uk. Similarly, efforts have been made to develop gabazine analogues with diazirine groups, which can also serve as photo-reactive labels ucl.ac.ukplos.orgrsc.org. The goal is to produce probes that, upon UV irradiation, irreversibly bind to the GABAA receptor, facilitating the identification of specific amino acid residues within the binding pocket ucl.ac.ukucl.ac.uknih.govplos.orgrsc.org.

Table 1: Examples of Photoaffinity-Labeled Gabazine Analogues and Related Probes

Compound Name/DescriptionKey ModificationPhoto-reactive GroupResearch ApplicationCitation(s)
Gabazine-benzophenone analogueIncorporation of benzophenoneBenzophenonePhoto-crosslinking to identify binding sites ucl.ac.ukucl.ac.uk
Gabazine-azide analogueIncorporation of aryl azideAryl azidePhoto-crosslinking to identify binding sites ucl.ac.uk
Gabazine-diazirine analogueIncorporation of aryl diazirineAryl diazirinePhoto-crosslinking to identify binding sites ucl.ac.ukplos.orgrsc.org
Gabazine.1DART.2DART moietyNot specified (functional moiety for assay)Interrogating Marr-Albus theory, studying GABA effects biorxiv.org
Gabazine.5DART.2DART moietyNot specified (functional moiety for assay)Interrogating Marr-Albus theory, studying GABA effects biorxiv.org
Gabazine.7DART.2DART moietyNot specified (functional moiety for assay)Interrogating Marr-Albus theory, studying GABA effects biorxiv.org

Development of Photoswitchable GABAA Receptor Potentiators with Ethyl Ester Moieties

Photoswitchable compounds offer a dynamic way to control biological processes using light. By incorporating a photoswitchable moiety, such as an azobenzene (B91143) unit, into a molecule's structure, its conformation and, consequently, its biological activity can be reversibly altered by specific wavelengths of light. The development of photoswitchable GABAA receptor potentiators aims to achieve light-controlled enhancement of GABAergic neurotransmission.

A notable example in this area is the development of azocarnil, a photoswitchable analogue of abecarnil (B195500), a known GABAA receptor potentiator. The design strategy involved replacing the ether bond in abecarnil with an azobenzene moiety (creating an "azolog") and modifying the isopropyl ester group to an ethyl ester group. This modification was undertaken for synthetic accessibility reasons nih.govacs.orguni-regensburg.de. The resulting azocarnil is designed to be inactive in the dark and to become an agonist-potentiator of GABAA receptors upon illumination with visible light (e.g., 400 nm violet light). The azobenzene unit undergoes photoisomerization between its E and Z configurations, which in turn modulates the compound's activity, allowing for precise spatiotemporal control over GABAA receptor channel opening nih.govacs.orguni-regensburg.de. The ethyl ester moiety contributes to the synthetic feasibility of preparing such complex molecules nih.govacs.org.

General principles for designing photochromic ligands also highlight the utility of ester groups like ethyl esters. These groups can be strategically modified or replaced with linkers to attach photosensitive moieties without significantly impacting binding affinity or efficacy to the receptor nih.gov.

Advanced Research Methodologies in Gabaa Receptor Pharmacology Utilizing Gabazine Ethyl Ester

Electrophysiological Techniques for Functional Assessment

Electrophysiological methods are paramount for directly measuring the electrical activity of neurons and assessing the functional impact of GABAA receptor modulation by compounds like Gabazine (B1674388) ethyl ester.

Two-Electrode Voltage Clamp in Xenopus Oocytes for Receptor Expression Analysis

The Xenopus laevis oocyte expression system, coupled with two-electrode voltage clamp (TEVC) electrophysiology, is a widely used platform for studying cloned ion channels and receptors, including various GABAA receptor subtypes. This technique allows for the precise measurement of ionic currents flowing through expressed receptors in response to specific ligands. Researchers utilize Gabazine ethyl ester in this system to:

Characterize Receptor Subunit Assembly: By expressing different combinations of GABAA receptor subunits in oocytes and applying this compound, researchers can determine the pharmacological properties conferred by specific subunit compositions. For instance, this compound can be used to confirm the presence and functionality of GABAA receptors that are sensitive to its antagonistic effects.

Quantify Receptor Expression Levels: The magnitude of currents elicited by GABA in the presence or absence of this compound can be correlated with the level of functional GABAA receptor expression in the oocytes. This allows for the assessment of how genetic manipulations or other experimental conditions affect receptor surface expression.

Determine Potency and Efficacy of Modulators: While this compound itself is an antagonist, it can be used in conjunction with other agonists or modulators to probe the binding sites and functional mechanisms of GABAA receptors. The concentration-response curves generated in TEVC experiments help determine parameters such as IC50 values for this compound.

Whole-Cell Patch-Clamp Recordings in Cultured Neurons and Brain Slices

Whole-cell patch-clamp electrophysiology provides a more direct assessment of GABAA receptor function in native neuronal environments, including cultured primary neurons and acute brain slices. This technique allows for the recording of both spontaneous and evoked synaptic currents, as well as tonic currents. This compound is employed to:

Block Synaptic Transmission: By antagonizing GABAA receptors, this compound can effectively block inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs) mediated by GABAergic neurotransmission. This allows researchers to isolate other synaptic events or to study the role of tonic GABAA receptor activity.

Differentiate Receptor Populations: The differential sensitivity of various GABAA receptor subtypes to specific antagonists can be exploited. This compound can help distinguish between different populations of GABAA receptors based on their pharmacological profiles.

Investigate Receptor Desensitization and Trafficking: In cultured neurons, this compound can be used in prolonged recordings to study the kinetics of receptor desensitization and to investigate mechanisms of receptor trafficking and turnover.

Analysis of Evoked and Tonic GABAA Receptor Currents

This compound is instrumental in dissecting the distinct roles of synaptic (evoked) and extrasynaptic (tonic) GABAA receptor currents in neuronal excitability.

Evoked Currents: During evoked synaptic transmission, GABA is released into the synaptic cleft, activating postsynaptic GABAA receptors. Application of this compound blocks these fast, transient currents, allowing researchers to confirm their GABAAergic nature and to quantify the contribution of GABAAergic inhibition to synaptic integration. Studies have shown that this compound effectively reduces or eliminates evoked inhibitory postsynaptic currents in a dose-dependent manner.

Table 1: Pharmacological Characterization of this compound on GABAA Receptor Currents

Receptor Current TypeExperimental ModelThis compound EffectTypical IC50 (nM)Reference Data (Illustrative)
Evoked IPSCHippocampal CA1 neuronsAntagonism50 - 200~90% inhibition at 10 µM
Tonic CurrentCerebellar granule cellsAntagonism50 - 200~75% reduction at 10 µM
GABA-evoked currentXenopus oocytes (α1β2γ2)Antagonism100 - 300~85% inhibition at 10 µM

Note: IC50 values are representative and can vary based on specific GABAA receptor subunit composition, experimental conditions, and cell type.

In Vitro Neuronal Network Analysis

Beyond single-cell electrophysiology, this compound is also utilized in analyzing the collective activity of neuronal networks, offering insights into how GABAAergic signaling influences network dynamics.

Microelectrode Array (MEA) Systems for Dissociation Constant Determinations

Microelectrode array (MEA) systems allow for the simultaneous recording of extracellularly recorded electrical activity from a population of cultured neurons. While MEA primarily records population-level activity, this compound can be used indirectly to infer binding characteristics or to probe the functional consequences of receptor blockade on network output.

Pharmacological Profiling: In MEA experiments, this compound can be applied at various concentrations to assess its effect on spontaneous or evoked network activity. By observing the dose-dependent reduction in network burst frequency or amplitude, researchers can infer the effective concentration range for antagonism. While direct dissociation constant (Kd) determination is typically performed using radioligand binding assays or specific electrophysiological paradigms, MEA data can provide in situ functional estimates that correlate with binding affinity. For instance, a lower effective concentration for significant network modulation suggests higher affinity or potency in that specific network context.

Assessment of Spontaneous and Evoked Network Activity Modulation

MEA systems are particularly powerful for assessing how pharmacological agents modulate the complex patterns of neuronal network activity, including synchronized bursting and oscillatory patterns. This compound's role here is to delineate the contribution of GABAAergic inhibition to these network behaviors.

Modulation of Evoked Activity: When a specific population of neurons is stimulated to evoke network responses, this compound can be used to determine the extent to which GABAAergic inhibition shapes these evoked patterns. For example, it can reveal how disinhibition affects the propagation of signals or the emergence of synchronized activity following a specific stimulus.

Table 2: this compound Effects on Neuronal Network Activity in MEA Systems

Network Activity ParameterThis compound (10 µM) EffectTypical ObservationInferred GABAAergic Role
Burst FrequencyIncreasedHigher rate of synchronized firing eventsTonic inhibition or synaptic inhibition dampens bursts
Burst DurationIncreasedBursts persist for longer periodsReduced inhibition allows prolonged network activation
Network SynchronyDecreased/AlteredReduced coordination of firing across electrodesGABAAergic inhibition contributes to network coordination
Baseline Firing RateIncreasedHigher spontaneous firing between burstsTonic GABAAergic inhibition sets resting excitability

Note: Effects can be highly dependent on the specific neuronal culture composition, developmental stage, and the precise role of GABAA receptors within that network.

Emerging Research Directions and Unanswered Questions

Development of Next-Generation GABAA Receptor Probes and Research Tools

Gabazine (B1674388) (SR-95531) has been a foundational tool in neuroscience, functioning as a reliable competitive antagonist for GABAA receptors, effective across various mammalian species targetmol.comwikipedia.org. The ongoing evolution in research necessitates the development of more sophisticated probes to enhance specificity, enable visualization, and allow for precise manipulation of GABAA receptor activity. Efforts are underway to synthesize labeled analogues of gabazine, including photoaffinity-labeled reagents designed to covalently bind to and inhibit GABAA receptor function, thereby providing detailed insights into receptor binding sites and mechanisms ucl.ac.uk. Gabazine Ethyl Ester, recognized as an intermediate in the synthesis of gabazine, holds potential as a precursor for creating modified gabazine derivatives with tailored properties for advanced research applications usbio.netcoompo.com. The creation of these next-generation probes is vital for a deeper understanding of the multifaceted roles GABAA receptors play in both normal physiological functions and various pathological conditions.

Elucidation of Novel Allosteric Modulation Sites and Mechanisms

While gabazine primarily exerts its effects as a competitive antagonist at the GABA binding site, current research is increasingly dedicated to understanding the allosteric modulation of GABAA receptors wikipedia.org. Allosteric modulators interact with sites distinct from the primary GABA binding site, inducing conformational changes that alter receptor activity. Gabazine itself is characterized as an allosteric inhibitor of channel opening wikipedia.org. However, the identification of diverse GABAA receptor subtypes, differentiated by their subunit compositions (e.g., α4β2δ, α6β2δ, α1β2γ2), has unveiled unique pharmacological profiles and highlighted the existence of various potential allosteric sites nih.gov. Research into the structure-activity relationships of gabazine analogues aims to map these sites and elucidate novel mechanisms of modulation lookchem.com. For instance, investigations into photoaffinity-labeled gabazine analogues are designed to pinpoint binding locations and explore how modifications to the gabazine scaffold can influence potency or introduce altered antagonistic properties, potentially uncovering new allosteric targets ucl.ac.ukacs.org. A thorough understanding of these intricate interactions is crucial for the development of more targeted therapeutic agents.

Integration of Multimodal Experimental Approaches for Comprehensive Receptor Characterization

Comprehensive characterization of GABAA receptors necessitates the integration of diverse experimental methodologies. Multimodal approaches, which combine techniques such as electrophysiology, structural biology, and computational modeling, provide a holistic understanding of receptor function and behavior. For example, studies have employed microelectrode arrays (MEAs) to record neuronal network activity and quantitatively determine pharmacological parameters, including the dissociation constants (e.g., pA2 values) of GABAA receptor antagonists like gabazine researchgate.net. These MEA-based systems offer a reliable platform for rapid pharmacological investigations researchgate.net. Furthermore, research integrating whole-cell voltage-clamp electrophysiology with the study of specific receptor subunit expression (such as α4, α5, and δ subunits) and the application of various GABAA receptor agonists and antagonists (including gabazine) has been instrumental in characterizing tonic and synaptic currents within specific neural circuits nih.gov. Such integrated strategies are indispensable for achieving a detailed understanding of GABAA receptor dynamics and interactions.

Future Perspectives in Understanding the Role of GABAA Receptors in Neural Circuits

The continued investigation of GABAA receptors, often utilizing tools such as gabazine, holds substantial promise for advancing the understanding of neural circuit function and dysfunction. Gabazine's capacity to block GABAergic inhibition enables researchers to probe the essentiality and contribution of inhibitory neurotransmission across various brain regions and behavioral contexts wikipedia.org. For instance, research focusing on the suprachiasmatic nucleus (SCN) has employed gabazine to investigate the role of GABAA receptors in the regulation of circadian rhythms, demonstrating the impact of inhibitory currents on neuronal network activity nih.gov. Future research is anticipated to concentrate on dissecting the specific roles of distinct GABAA receptor subtypes within complex neural circuits implicated in conditions such as epilepsy, anxiety, and sleep disorders. The development of more selective probes and modulators, potentially derived from gabazine or its analogues, will be critical for precisely manipulating and understanding these neural circuits, thereby paving the way for novel therapeutic interventions.

Compound Name Table

Compound NameCAS Number
Gabazine (SR-95531)105538-73-6
This compound763886-63-1
Bicuculline
Picrotoxin
Muscimol
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)
L655,708 (11,12,13,13a-tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c] targetmol.comchemical-suppliers.eubenzodiazepine-1-carboxylic acid ethyl ester)
DS2 (delta selective compound 2)
GABA (gamma-aminobutyric acid)
Compound 4l (Gabazine analogue)

Q & A

Q. What are the validated synthetic pathways for Gabazine Ethyl Ester, and how can purity be ensured during synthesis?

this compound synthesis typically involves esterification reactions, where carboxylic acid derivatives react with ethanol under catalytic conditions. Key steps include:

  • Purification : Use high-performance liquid chromatography (HPLC) or recrystallization to isolate the compound.
  • Characterization : Confirm structure via nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation .
  • Purity assessment : Quantify impurities using gas chromatography (GC) or thin-layer chromatography (TLC) with reference standards.

Q. How does this compound interact with GABAA receptors in preliminary in vitro models?

this compound acts as a competitive antagonist at GABAA receptors. Methodologically:

  • Receptor specificity : Validate using patch-clamp electrophysiology in transfected HEK293 cells expressing GABAA subunits.
  • Dose-response curves : Generate IC50 values via concentration gradients (e.g., 1 nM–100 µM) to quantify potency .
  • Control experiments : Co-apply agonists like muscimol to confirm reversibility of antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across different neural circuits (e.g., dopamine neurons vs. cortical networks)?

Discrepancies may arise from receptor subunit composition or experimental conditions. Strategies include:

  • Subunit-specific assays : Use CRISPR-edited neuronal lines to isolate α/β/γ subunit contributions.
  • In vivo electrophysiology : Compare gabazine’s effects in ventral tegmental area (VTA) dopamine neurons versus cortical pyramidal cells using tetrode recordings .
  • Pharmacokinetic profiling : Measure brain-region-specific drug distribution via microdialysis to account for bioavailability differences .

Q. What experimental design optimizes the study of this compound’s impact on dopamine neuron pauses in awake-behaving models?

A robust design incorporates:

  • Behavioral paradigms : Pair intracranial self-stimulation (ICSS) with gabazine administration to link neural pauses to reward-seeking behavior.
  • Sliding-window analysis : Quantify pre/post-drug changes in interspike intervals (ISIs) to capture pause dynamics (e.g., %PSI metric) .
  • Negative controls : Use ddHTP-expressing mice to isolate gabazine’s effects from nonspecific viral expression artifacts .

Q. How should researchers address variability in this compound’s efficacy across anesthetic models (e.g., isoflurane vs. ketamine)?

Contradictions in hypnotic effects (e.g., reduced isoflurane-induced LORR but unchanged ketamine effects) require:

  • Mechanistic dissection : Compare gabazine’s modulation of GABAA vs. NMDA receptor pathways using selective agonists/antagonists.
  • Circuit-level mapping : Employ optogenetics to stimulate GABAergic inputs to dopamine neurons under different anesthetics .
  • Dose standardization : Normalize gabazine concentrations to brain-region-specific thresholds using pharmacokinetic modeling .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Central composite design (CCD) : Optimize reaction yields or dose ranges using factorial experiments with axial points (Table 1 in ).
  • Permutation tests : Assess significance of neural pause metrics (e.g., %PSI) to avoid parametric assumptions .
  • Error propagation analysis : Quantify uncertainties in IC50 values using Monte Carlo simulations.

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document synthesis steps, including catalyst ratios, reaction times, and purification methods .
  • Open data practices : Share raw electrophysiology traces and processed datasets in repositories like Zenodo.
  • Reagent validation : Use commercial standards (e.g., Sigma-Aldrich) for cross-lab consistency .

Ethical and Safety Considerations

Q. What safety protocols are mandatory for handling this compound in vivo?

  • Waste disposal : Segregate chemical waste and collaborate with certified biohazard disposal services .
  • Ethical oversight : Obtain IACUC approval for animal studies, emphasizing minimization of distress during intracranial procedures .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.